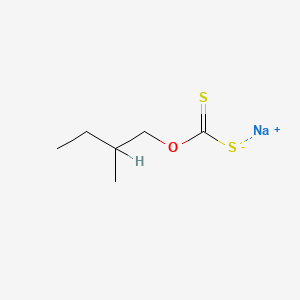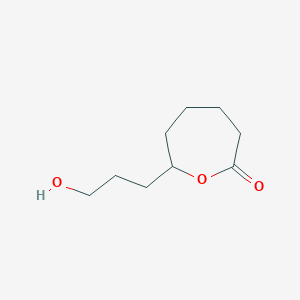
7-(3-Hydroxypropyl)oxepan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(3-Hydroxypropyl)oxepan-2-one is a chemical compound that belongs to the class of lactones, specifically oxepanones It is characterized by a seven-membered ring structure with an oxygen atom and a hydroxypropyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-Hydroxypropyl)oxepan-2-one can be achieved through several methods. One common approach involves the ring-opening polymerization of oxepane, followed by functionalization to introduce the hydroxypropyl group . This method typically employs cationic initiators such as EtaOBF4, EtaOSbCls, and SbCls-epichlorohydrin . The reaction conditions include maintaining the temperature at around 30°C to 56-58°C to achieve high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve the Baeyer-Villiger oxidation of cyclohexanone with peracetic acid, followed by further functionalization steps . This method is scalable and can produce large quantities of the compound with high efficiency.
Chemical Reactions Analysis
Types of Reactions
7-(3-Hydroxypropyl)oxepan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The lactone ring can be reduced to form the corresponding diol.
Substitution: The hydroxypropyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydride (NaH) and alkyl halides are employed.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of diols.
Substitution: Formation of substituted oxepanones.
Scientific Research Applications
7-(3-Hydroxypropyl)oxepan-2-one has several applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of specialized polymers through ring-opening polymerization.
Biomedical Research: Employed in the development of biomedical materials, including drug delivery systems and tissue engineering scaffolds.
Industrial Applications: Utilized in the production of high-performance materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 7-(3-Hydroxypropyl)oxepan-2-one involves its ability to undergo ring-opening polymerization, which is initiated by cationic or anionic initiators . The hydroxypropyl group can participate in hydrogen bonding and other interactions, influencing the polymer’s properties. The molecular targets and pathways involved depend on the specific application, such as drug delivery or material synthesis.
Comparison with Similar Compounds
Similar Compounds
Caprolactone: Another lactone with a seven-membered ring, used in polymer synthesis.
Oxepin: An oxygen-containing heterocycle with a seven-membered ring and three double bonds.
7-Hydroxy-4-isopropenyl-7-methyloxepan-2-one: A terpene lactone with similar structural features.
Uniqueness
7-(3-Hydroxypropyl)oxepan-2-one is unique due to its specific hydroxypropyl substituent, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific interactions, such as in biomedical materials and specialized polymers.
Properties
CAS No. |
64767-64-2 |
|---|---|
Molecular Formula |
C9H16O3 |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
7-(3-hydroxypropyl)oxepan-2-one |
InChI |
InChI=1S/C9H16O3/c10-7-3-5-8-4-1-2-6-9(11)12-8/h8,10H,1-7H2 |
InChI Key |
SMXCYPCZMUPCKA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)OC(C1)CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


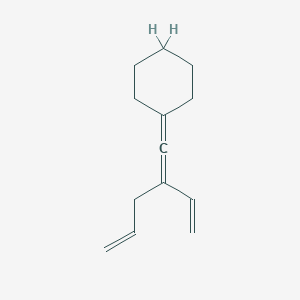
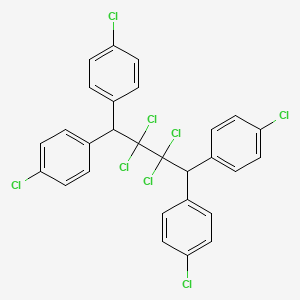
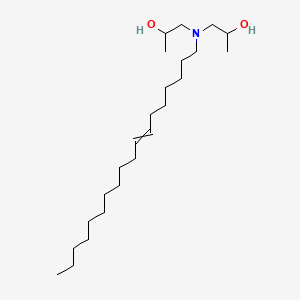
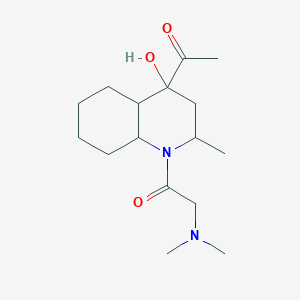
![[(2-Hydroxyethyl)(tridecyl)amino]oxidanide](/img/structure/B14479586.png)


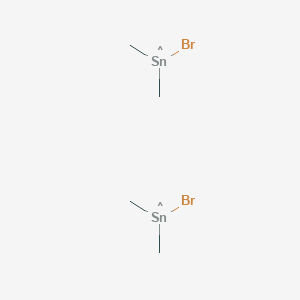
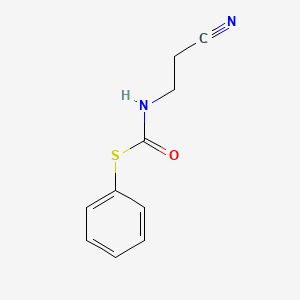
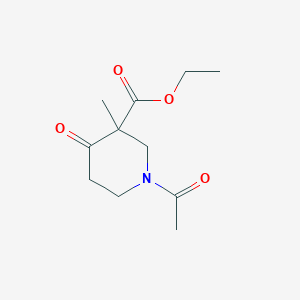
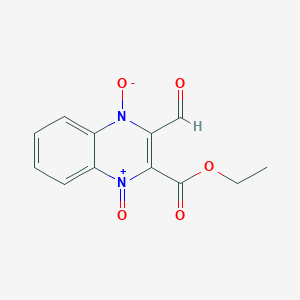
![2-{[Hydroxy(phenyl)amino]methyl}phenol](/img/structure/B14479637.png)
